2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury
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Overview
Description
2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of enzyme-catalyzed reactions and the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloropyridine: Another chlorinated pyridine derivative with similar chemical properties.
2,4-Dichloro-N-(3-pyridyl)benzamide: Shares structural similarities but differs in the position of the carboxamide group.
Uniqueness
2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the mercury atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
876725-30-3 |
---|---|
Molecular Formula |
C18H12Cl2HgN4O2 |
Molecular Weight |
587.8 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury |
InChI |
InChI=1S/C18H12Cl2N4O2.Hg/c19-14-7-9-22-16(20)15(14)18(26)24-13-5-3-12(4-6-13)23-17(25)11-2-1-8-21-10-11;/h1-10H,(H,23,25)(H,24,26); |
InChI Key |
FNVJXBQLSBULAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CN=C3Cl)Cl.[Hg] |
Origin of Product |
United States |
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